1,3-Adamantanedi(ethoxycarbonyl acetate)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H24O8 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
bis(ethoxycarbonyl) adamantane-1,3-dicarboxylate |
InChI |
InChI=1S/C18H24O8/c1-3-23-15(21)25-13(19)17-6-11-5-12(7-17)9-18(8-11,10-17)14(20)26-16(22)24-4-2/h11-12H,3-10H2,1-2H3 |
InChI Key |
IOSDTCMYTIAIOW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC(=O)C12CC3CC(C1)CC(C3)(C2)C(=O)OC(=O)OCC |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Adamantanedi Ethoxycarbonyl Acetate and Analogous Adamantane Dicarboxylate Esters
Strategies for the Construction of the 1,3-Disubstituted Adamantane (B196018) Framework
The creation of a 1,3-disubstituted adamantane core is the foundational step in the synthesis of the target compound. This can be achieved through various synthetic strategies, including the de novo construction of the adamantane skeleton or the modification of pre-existing adamantane structures.
Ring Expansion and Contraction Reactions for Adamantane Core Formation
Ring expansion and contraction reactions of adamantane homologues or related polycyclic systems represent another avenue for the construction of the adamantane framework. nih.govgoogle.com For example, homoadamantane (B8616219) derivatives can undergo ring expansion reactions to yield bishomoadamantane skeletons. scintila.cz Conversely, ring-contraction reactions of certain adamantane derivatives can produce noradamantane structures. jlu.edu.cn While these methods are powerful for creating specific substitution patterns, particularly 1,2-disubstitution, they are less commonly employed for the direct synthesis of the 1,3-disubstituted adamantane core needed for the target molecule. The thermodynamic stability of the adamantane cage often drives rearrangements of related strained structures, like protoadamantane (B92536) and noradamantane, to the more stable adamantane framework. nih.gov
Functional Group Interconversion and Derivatization Routes to Ester Linkages
Once the 1,3-disubstituted adamantane core is established, typically in the form of adamantane-1,3-dicarboxylic acid or 1,3-adamantanediol (B44800), the next crucial phase is the formation of the ester linkages.
Direct Esterification Techniques from Dicarboxylic Acid Precursors
A common and straightforward method for the synthesis of adamantane dicarboxylate esters is the direct esterification of the corresponding dicarboxylic acid. Adamantane-1,3-dicarboxylic acid serves as a key intermediate for a variety of 1,3-disubstituted adamantane derivatives. chemicalbook.comacs.org The esterification can be carried out using standard acid-catalyzed procedures, such as the Fischer-Speier esterification, by refluxing the dicarboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst like sulfuric acid.
Advanced Carbonylation and Carboxylation Methodologies
Advanced carbonylation and carboxylation reactions provide a direct means of introducing carboxylic acid or ester functionalities onto the adamantane skeleton. The Koch-Haaf reaction is a particularly effective method for the synthesis of adamantane-1,3-dicarboxylic acid from 1-adamantanecarboxylic acid. chemicalbook.comorgsyn.org This reaction typically involves the treatment of an adamantane substrate with formic acid and a strong acid, such as sulfuric acid, to introduce a second carboxyl group at a bridgehead position. chemicalbook.comnih.gov
More recent developments have focused on palladium-catalyzed oxidative carbonylation methods. researchgate.net These reactions can directly convert C-H bonds in adamantane to ester groups in the presence of an alcohol and carbon monoxide. researchgate.net While regioselectivity can be a challenge, these methods offer a more direct route to adamantyl esters, potentially bypassing the need to first synthesize the dicarboxylic acid. researchgate.net
Selective Functionalization of the Adamantane Core for 1,3-Disubstitution
Achieving a 1,3-disubstitution pattern on the adamantane core with high selectivity is paramount. The bridgehead (tertiary) carbons of adamantane are more reactive towards electrophilic and radical substitution than the secondary carbons. This inherent reactivity difference is often exploited to achieve selective functionalization.
For instance, the bromination of adamantane can be controlled to favor the formation of 1,3-dibromoadamantane (B19736) by using a Lewis acid catalyst. bohrium.com This 1,3-dihalogenated intermediate can then be converted to other 1,3-disubstituted derivatives, such as 1,3-adamantanediol or adamantane-1,3-dicarboxylic acid, through nucleophilic substitution or other functional group interconversions. nih.gov
Direct C-H functionalization methods using photoredox and hydrogen atom transfer (HAT) catalysis have also emerged as powerful tools for the selective derivatization of adamantane. orgsyn.orgnih.govresearchgate.net These methods can exhibit high chemoselectivity for the strong tertiary C-H bonds of the adamantane core, allowing for the introduction of functional groups at the 1 and 3 positions. mdpi.com
A well-established route to adamantane-1,3-dicarboxylic acid involves a one-pot reaction starting from 1-adamantanecarboxylic acid, using a mixture of nitric acid and sulfuric acid with formic acid. acs.orgnih.gov This oxidative carboxylation proceeds with high yield and provides a reliable method for obtaining the key 1,3-dicarboxylic acid precursor. acs.orgnih.gov
Table of Synthetic Precursors and Intermediates
| Compound Name | Starting Material | Reagents | Product | Reaction Type |
| Adamantane-1,3-dicarboxylic acid | 1-Adamantanecarboxylic acid | Formic acid, H₂SO₄ | Adamantane-1,3-dicarboxylic acid | Koch-Haaf Carbonylation |
| Adamantane-1,3-dicarboxylic acid | 1-Adamantanecarboxylic acid | HNO₃, H₂SO₄, Formic acid | Adamantane-1,3-dicarboxylic acid | Oxidative Carboxylation |
| 1,3-Dibromoadamantane | Adamantane | Br₂, Lewis Acid | 1,3-Dibromoadamantane | Electrophilic Bromination |
| 1,3-Adamantanediol | 1,3-Dibromoadamantane | Hydrolysis reagents | 1,3-Adamantanediol | Nucleophilic Substitution |
| Adamantyl esters | Adamantane | Alcohol, CO, Pd catalyst | Adamantyl esters | Oxidative Carbonylation |
Electrophilic and Radical Functionalization Methods at Bridgehead Positions
The introduction of carboxyl groups or their precursors at the 1 and 3 positions of the adamantane core is a critical first step in the synthesis of 1,3-adamantanedi(ethoxycarbonyl acetate) and its analogs. Both electrophilic and radical reactions have been employed to achieve this disubstitution.
Electrophilic Carboxylation: A common and effective method for the synthesis of 1,3-adamantanedicarboxylic acid, a key precursor, is the Koch-Haaf carbonylation. This reaction involves treating a suitable adamantane precursor with carbon monoxide in a superacidic medium. For instance, 1-adamantanecarboxylic acid can be converted to 1,3-adamantanedicarboxylic acid. jlu.edu.cnchemicalbook.com The reaction proceeds through the formation of an adamantyl cation at the unsubstituted bridgehead position, which is then trapped by carbon monoxide, followed by hydrolysis to yield the carboxylic acid. The choice of adamantane starting material and reaction conditions is crucial for achieving high yields and selectivity.
Another electrophilic approach involves the direct carboxylation of adamantane. wikipedia.org While this can lead to a mixture of products, careful control of reagents and conditions can favor the formation of the 1,3-disubstituted product. Superacid-catalyzed formylation of adamantane with carbon monoxide has also been studied, which competes with the Koch-Haaf carboxylation. acs.org
Radical Functionalization: Radical-based methods offer an alternative for the functionalization of adamantane's C-H bonds. rsc.org These reactions often proceed via the generation of an adamantyl radical at a bridgehead position, which can then be trapped by a suitable reagent. nih.gov For example, oxidative carbonylation using radical initiators can introduce carbonyl functionalities. nih.gov While radical reactions can be powerful, controlling the regioselectivity to favor the 1,3-disubstitution pattern over other positions can be challenging and may lead to a mixture of isomers. nih.gov
Once 1,3-adamantanedicarboxylic acid is obtained, the synthesis of 1,3-Adamantanedi(ethoxycarbonyl acetate) would likely proceed through an esterification reaction. A plausible, though not explicitly documented, method would involve the reaction of 1,3-adamantanedicarboxylic acid with two equivalents of an appropriate reagent to introduce the ethoxycarbonyl acetate (B1210297) moiety. This could potentially be achieved through reaction with the enolate of ethyl acetoacetate (B1235776) or a related derivative, although the steric hindrance of the adamantane carboxylic acid groups would need to be considered. wikipedia.org
Stereoselective and Regioselective Synthesis Considerations
For the synthesis of 1,3-Adamantanedi(ethoxycarbonyl acetate), which is an achiral molecule, stereoselectivity is not a primary concern. However, regioselectivity is of paramount importance. The goal is to selectively functionalize the C1 and C3 bridgehead positions of the adamantane skeleton, avoiding reaction at the secondary methylene (B1212753) bridges.
The high thermodynamic stability of the tertiary adamantyl cation and radical intermediates at the bridgehead positions provides a strong driving force for regioselectivity in both electrophilic and radical reactions. researchgate.net In electrophilic reactions like the Koch-Haaf carboxylation, the formation of the tertiary carbocation is significantly more favorable than the formation of a secondary carbocation at a methylene position. acs.org Similarly, in radical reactions, hydrogen abstraction is more likely to occur at the tertiary C-H bonds of the bridgehead positions. nih.govrsc.org
Despite this inherent preference, achieving exclusive 1,3-disubstitution can be challenging. Over-functionalization to produce tetra-substituted adamantanes or functionalization at other positions can occur, leading to mixtures of products that require careful purification. acs.org The choice of starting material is also a key factor in ensuring regioselectivity. Starting with a 1-substituted adamantane derivative, such as 1-adamantanecarboxylic acid, directs the second functionalization to one of the remaining equivalent bridgehead positions (C3, C5, or C7), leading to the desired 1,3-disubstituted product. jlu.edu.cnchemicalbook.com Enzymatic or microbial hydroxylation has also been explored for the regioselective synthesis of substituted adamantanes, such as the conversion of 1,3-adamantanediol to 1,3,5-adamantanetriol, highlighting the potential for biocatalysis in achieving high regioselectivity. nih.gov
Purification and Isolation Methodologies in the Synthesis of 1,3-Adamantanedi(ethoxycarbonyl acetate)
The purification and isolation of 1,3-Adamantanedi(ethoxycarbonyl acetate) and its precursors are critical steps to obtain a product of high purity. The rigid, non-polar, and often crystalline nature of adamantane derivatives influences the choice of purification techniques. google.comresearchgate.net
Recrystallization: Recrystallization is a widely used method for purifying solid adamantane derivatives. mdpi.com The choice of solvent is crucial and depends on the polarity of the specific compound. For adamantane dicarboxylic acids, recrystallization from solvents like ethanol (B145695) can be effective. chemicalbook.com For the final diester product, a solvent system would be chosen based on its solubility at different temperatures. Common solvents for recrystallizing adamantane derivatives include ethers and various esters. google.comgoogle.com The process typically involves dissolving the crude product in a hot solvent and allowing it to cool slowly, leading to the formation of crystals of the pure compound, leaving impurities in the mother liquor.
Chromatography: Chromatographic techniques are powerful for separating mixtures of adamantane derivatives, especially when dealing with isomers or products of similar polarity. researchgate.net
Column Chromatography: This is a standard method for the purification of adamantyl esters. nih.gov Silica gel is a common stationary phase, and the mobile phase is selected based on the polarity of the compounds to be separated. For relatively non-polar compounds like adamantane diesters, a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is often used. nih.gov
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be employed for the analysis and purification of adamantane esters. researchgate.net The choice between these depends on the specific properties of the ester.
Gas Chromatography (GC): For volatile adamantane derivatives, gas chromatography can be used for both analysis and purification. researchgate.net
Other Techniques:
Extraction: Liquid-liquid extraction is often used during the work-up of synthesis reactions to separate the desired product from inorganic salts and other water-soluble impurities.
Sublimation: Due to their high symmetry and stability, some adamantane derivatives can be purified by sublimation. This technique is particularly useful for removing non-volatile impurities.
Washing: Washing the crude product with appropriate solvents can remove certain impurities. For example, in the synthesis of 1,3-adamantanedicarboxylic acid, washing with water is used to remove residual acids and inorganic salts. chemicalbook.com
The following table summarizes the purification techniques applicable to adamantane derivatives:
| Purification Technique | Description | Applicable to |
| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Solid adamantane derivatives, including dicarboxylic acids and esters. |
| Column Chromatography | Separation of a mixture based on the differential adsorption of compounds to a stationary phase. | Mixtures of adamantane esters and other derivatives with varying polarities. |
| HPLC | High-resolution separation based on partitioning between a stationary and a mobile phase. | Analysis and purification of adamantane esters. |
| Gas Chromatography | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | Analysis of volatile adamantane derivatives. |
| Extraction | Separation of compounds based on their differential solubility in two immiscible liquid phases. | Work-up of synthesis reactions to remove water-soluble impurities. |
| Sublimation | Purification of a solid by heating it to a vapor and then condensing the vapor back to a solid. | Symmetrical and stable adamantane compounds. |
Reaction Chemistry and Mechanistic Studies of 1,3 Adamantanedi Ethoxycarbonyl Acetate
Reactivity Profiles of the Ethoxycarbonyl Acetate (B1210297) Functionalities
The ethoxycarbonyl acetate group is a derivative of malonic ester, which is well-known for the reactivity of its ester functionalities and the acidic nature of the methylene (B1212753) group alpha to both carbonyls.
Ester Hydrolysis and Transesterification Reactions
The ester groups in 1,3-Adamantanedi(ethoxycarbonyl acetate) would be susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acids. The rate and mechanism of this hydrolysis would be influenced by the steric bulk of the adamantane (B196018) core.
Transesterification, the exchange of the ethoxy group for another alkoxy group, is also a characteristic reaction of esters. This reaction is typically catalyzed by an acid or a base.
Condensation and Substitution Reactions Involving Active Methylene Groups
The methylene groups flanked by two carbonyl groups in the ethoxycarbonyl acetate moieties are acidic and can be deprotonated by a suitable base to form a stable enolate. This enolate is a potent nucleophile and can participate in a variety of condensation and substitution reactions.
Knoevenagel Condensation: The active methylene group can undergo condensation with aldehydes and ketones.
Michael Addition: The enolate can act as a Michael donor in conjugate additions to α,β-unsaturated carbonyl compounds.
Alkylation and Acylation: The enolate can be alkylated or acylated using appropriate electrophiles.
Transformations Involving the Adamantane Cage
The adamantane cage is a rigid and highly stable hydrocarbon framework. nih.gov Its chemistry is characterized by reactions that occur at the bridgehead (tertiary) and non-bridgehead (secondary) positions.
Rearrangement Reactions of Adamantane Derivatives
The adamantane skeleton is the most stable C10H16 isomer, and other isomers tend to rearrange to the adamantane framework under thermodynamic conditions. nih.gov While 1,3-disubstituted adamantanes are generally stable, rearrangements can be induced under certain conditions, often involving carbocationic intermediates.
C–H Functionalization at Non-Bridgehead Positions
Direct functionalization of the C-H bonds of the adamantane cage is a significant area of research. researchgate.netacs.orguni-giessen.de While the bridgehead positions are generally more reactive towards radical and cationic reactions, methods have been developed for the selective functionalization of the secondary C-H bonds at non-bridgehead positions. researchgate.net These reactions can be catalyzed by transition metals or proceed through radical intermediates. nih.gov
Reaction Mechanism Elucidation for Synthetic Pathways and Transformations
Elucidating the reaction mechanisms for the transformations of 1,3-Adamantanedi(ethoxycarbonyl acetate) would involve a combination of experimental and computational studies. These could include:
Kinetic studies to determine reaction rates and orders.
Isotope labeling studies to track the movement of atoms during a reaction.
Spectroscopic analysis (NMR, IR, Mass Spectrometry) to identify intermediates and products.
Computational modeling to calculate transition state energies and reaction pathways.
Without experimental data for this specific compound, any proposed mechanism would be purely speculative and based on analogies to simpler, related systems.
Advanced Spectroscopic and Analytical Methodologies for Structural and Purity Assessment
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
High-resolution NMR spectroscopy is the most powerful tool for the unambiguous structural determination of 1,3-Adamantanedi(ethoxycarbonyl acetate) in solution. The inherent symmetry of the 1,3-disubstituted adamantane (B196018) cage, combined with the multiple chemical environments within the ester side chains, requires a suite of one-dimensional (1D) and multi-dimensional (2D) NMR experiments for complete assignment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,3-Adamantanedi(ethoxycarbonyl acetate) (Note: Data is predictive and based on known values for adamantane derivatives and ethoxycarbonyl acetate (B1210297) moieties. Actual experimental values may vary.)
| Atom Position (Adamantane Core) | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| C1, C3 (Bridgehead, substituted) | - | ~75-80 | Quaternary carbon, deshielded by oxygen. |
| C2 (Methylene bridge) | ~2.20 | ~45-50 | Unique methylene (B1212753) bridge between substituted bridgeheads. |
| C4, C10 (Methylene) | ~1.75 | ~30-35 | Adjacent to unsubstituted bridgehead. |
| C5, C7, C9 (Bridgehead, unsubstituted) | ~1.85 | ~28-32 | Tertiary CH groups. |
| C6, C8 (Methylene) | ~1.65 | ~38-42 | Methylene groups of the other six-membered rings. |
| Atom Position (Side Chain) | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
| -O-CH₂-C(O)- | ~4.60 (s) | ~65-70 | Methylene of the acetate group. |
| -CH₂-C(O)O- | - | ~168-172 | Carbonyl of the acetate group. |
| -O-CH₂-CH₃ | ~4.20 (q) | ~60-65 | Methylene of the ethyl ester group. |
| -C(O)O-CH₂- | - | ~168-172 | Carbonyl of the ethyl ester group. |
| -O-CH₂-CH₃ | ~1.25 (t) | ~14-16 | Methyl of the ethyl ester group. |
To confirm the connectivity and definitively assign the predicted resonances, a series of 2D NMR experiments would be indispensable.
¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show correlations between the different methylene and methine protons within the adamantane cage, confirming their relative positions. The isolated nature of the acetate methylene protons (-O-CH₂-C(O)-) would be confirmed by their lack of COSY cross-peaks to other protons.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to unambiguously assign the carbon signals for each protonated carbon of the adamantane skeleton and the side chains, matching the values from Table 1.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations, which establishes the connectivity between different functional groups. Key expected correlations would include:
The acetate methylene protons (~4.60 ppm) to the quaternary adamantane carbons (C1/C3, ~75-80 ppm) and the acetate carbonyl carbon (~168-172 ppm).
The ethyl ester methylene protons (~4.20 ppm) to the ethyl ester carbonyl carbon (~168-172 ppm) and the ethyl methyl carbon (~14-16 ppm).
While 1,3-Adamantanedi(ethoxycarbonyl acetate) is an achiral molecule, advanced NMR pulse sequences can provide critical information regarding its three-dimensional structure and conformation.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding. For this molecule, NOESY would be used to confirm the 1,3-substitution pattern. Strong NOE cross-peaks would be expected between the acetate methylene protons and the adjacent methylene protons of the adamantane cage (e.g., at C4, C10, C8, C6), confirming that the side chains are attached to the bridgehead positions and providing insight into their preferred orientation relative to the cage.
Vibrational Spectroscopy Methodologies (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational state.
The FT-IR and Raman spectra of 1,3-Adamantanedi(ethoxycarbonyl acetate) would be dominated by characteristic vibrations of the ester functional groups and the adamantane core.
Carbonyl (C=O) Stretching: The most prominent feature in the FT-IR spectrum would be a strong, sharp absorption band corresponding to the C=O stretching vibrations of the two types of ester groups. This band would be expected in the region of 1735-1760 cm⁻¹ . The presence of two ester environments (acetate and ethyl ester) might lead to a broadened peak or two closely spaced, unresolved peaks.
C-O Stretching: Strong bands corresponding to the C-O single bond stretching of the ester linkages would be expected in the 1000-1300 cm⁻¹ region.
C-H Stretching: The adamantane cage C-H stretching vibrations would appear just below 3000 cm⁻¹, typically in the 2850-2950 cm⁻¹ range.
Adamantane Cage Vibrations: The rigid adamantane skeleton gives rise to a series of characteristic "fingerprint" vibrations, including CH₂ scissoring (~1450 cm⁻¹) and various C-C stretching and bending modes throughout the fingerprint region (<1400 cm⁻¹).
Table 2: Predicted Characteristic FT-IR and Raman Bands for 1,3-Adamantanedi(ethoxycarbonyl acetate) (Note: This data is predictive and for illustrative purposes.)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected FT-IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| C-H Stretch (Adamantane) | 2850-2950 | Strong | Strong |
| C=O Stretch (Ester) | 1735-1760 | Very Strong | Medium |
| CH₂ Scissor (Adamantane) | ~1450 | Medium | Medium |
| C-O Stretch (Ester) | 1000-1300 | Strong | Weak |
| C-C Stretch (Adamantane Cage) | 700-1200 | Medium-Weak | Strong |
While the adamantane core is rigid, the ethoxycarbonyl acetate side chains possess conformational flexibility. Subtle changes in the vibrational spectra, particularly in the fingerprint region, could potentially be used to study this flexibility. For example, variable-temperature FT-IR studies might reveal shifts in the C-O or C-C stretching regions, indicating changes in the population of different rotational conformers of the side chains.
Mass Spectrometry Applications in Molecular Characterization
Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of 1,3-Adamantanedi(ethoxycarbonyl acetate) and for gaining structural information through the analysis of its fragmentation patterns.
Using a high-resolution mass spectrometer (such as ESI-TOF or Orbitrap), the exact mass of the molecular ion ([M+H]⁺, [M+Na]⁺, etc.) can be determined with high precision. This allows for the calculation of the elemental formula (C₂₀H₂₈O₈), which serves as a primary confirmation of the compound's identity. The theoretical monoisotopic mass of C₂₀H₂₈O₈ is 396.1784 g/mol .
Under fragmentation conditions (e.g., tandem MS/MS), the molecule would be expected to break apart in a predictable manner. The analysis of these fragment ions provides corroborating evidence for the proposed structure.
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of 1,3-Adamantanedi(ethoxycarbonyl acetate) (Note: Data is predictive and based on common fragmentation pathways for esters and adamantane derivatives.)
| Predicted m/z | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 397.1860 | [C₂₀H₂₉O₈]⁺ | Protonated molecular ion [M+H]⁺ |
| 351.1964 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy radical |
| 281.1440 | [M - OCH₂COOCH₂CH₃]⁺ | Loss of one complete ethoxycarbonyl acetate side chain |
| 165.1017 | [C₁₀H₁₃O₂]⁺ | Adamantane core with one hydroxyl and one C(O) group after rearrangement |
| 135.1174 | [C₁₀H₁₅]⁺ | Adamantyl cation (loss of both side chains) |
By combining the precise molecular weight determination from high-resolution MS with the structural connectivity from NMR and the functional group identification from vibrational spectroscopy, a comprehensive and unambiguous characterization of 1,3-Adamantanedi(ethoxycarbonyl acetate) can be achieved.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with exceptional accuracy. For 1,3-Adamantanedi(ethoxycarbonyl acetate), with a chemical formula of C₂₀H₂₈O₈, the theoretical exact mass can be calculated with high precision.
Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common soft ionization techniques employed in HRMS that allow for the analysis of the intact molecule with minimal fragmentation. The resulting high-resolution mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ or other adducts such as [M+Na]⁺. The experimentally determined m/z value, when compared to the theoretical value, provides a critical confirmation of the elemental composition.
Table 1: Illustrative High-Resolution Mass Spectrometry Data for 1,3-Adamantanedi(ethoxycarbonyl acetate)
| Ion Species | Theoretical Exact Mass (m/z) |
| [M+H]⁺ | 413.1806 |
| [M+Na]⁺ | 435.1625 |
| [M+K]⁺ | 451.1365 |
Note: The data presented in this table is theoretical and serves as an illustrative example of expected HRMS results.
Fragmentation Pattern Analysis for Structural Confirmation
In conjunction with exact mass determination, the analysis of fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments provides invaluable information for structural confirmation. By inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion of 1,3-Adamantanedi(ethoxycarbonyl acetate)), a characteristic pattern of product ions is generated, which corresponds to the breaking of specific chemical bonds within the molecule.
The fragmentation of 1,3-Adamantanedi(ethoxycarbonyl acetate) is anticipated to be influenced by its core adamantane structure and the two ethoxycarbonyl acetate side chains. Based on the known fragmentation behavior of adamantane esters and diethyl malonate derivatives, several key fragmentation pathways can be predicted mdpi.comresearchgate.net. A primary fragmentation would likely involve the loss of the ethoxycarbonyl acetate moieties.
Key expected fragmentation pathways include:
Loss of an ethoxy group (-OC₂H₅): This is a common fragmentation for ethyl esters.
Loss of an ethoxycarbonyl group (-COOC₂H₅): This would result in a significant fragment ion.
Cleavage of the ester bond: This could lead to the formation of ions corresponding to the adamantane diol and the ethoxycarbonyl acetyl radical.
Fragmentation of the adamantane cage: While the adamantane core is relatively stable, characteristic losses of hydrocarbon fragments can occur at higher collision energies.
Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of 1,3-Adamantanedi(ethoxycarbonyl acetate)
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Corresponding Neutral Loss |
| 413.1806 ([M+H]⁺) | 367.1540 | C₂H₆O (Ethanol) |
| 413.1806 ([M+H]⁺) | 339.1591 | C₃H₄O₃ (Carbonyl compounds from ester) |
| 413.1806 ([M+H]⁺) | 295.1696 | C₅H₈O₃ (Ethoxycarbonylmethyl radical) |
| 413.1806 ([M+H]⁺) | 165.1274 | C₁₀H₁₄O₄ and C₅H₈O₃ |
Note: This table contains predicted fragmentation data based on the analysis of structurally similar compounds and serves for illustrative purposes.
X-ray Crystallography for Solid-State Structural Determination
Single-Crystal X-ray Diffraction Methodologies
To perform a single-crystal X-ray diffraction analysis, a suitable single crystal of 1,3-Adamantanedi(ethoxycarbonyl acetate) must first be grown. This can be achieved through various crystallization techniques, such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
Once a high-quality crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected and analyzed to determine the electron density distribution within the unit cell, which in turn reveals the atomic positions. The structural solution and refinement are typically carried out using specialized software packages. For adamantane-based ester derivatives, data collection is often performed at low temperatures to minimize thermal vibrations and improve the quality of the diffraction data nih.gov.
Table 3: Typical Crystallographic Data Parameters for an Adamantane Derivative
| Parameter | Illustrative Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 12.8 |
| β (°) | 98.5 |
| Volume (ų) | 2020 |
| Z | 4 |
| R-factor | < 0.05 |
Note: The data in this table are illustrative and represent typical values for a crystalline adamantane derivative, not specific experimental data for 1,3-Adamantanedi(ethoxycarbonyl acetate).
Analysis of Intermolecular Interactions and Crystal Packing
Beyond confirming the molecular structure, X-ray crystallography provides detailed insights into how molecules are arranged in the crystal lattice. This includes the analysis of intermolecular interactions such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions, which govern the crystal packing.
Chromatographic and Separation Science Techniques
Chromatographic techniques are essential for assessing the purity of a compound and for identifying and quantifying any impurities, including volatile organic compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of thermally stable and volatile compounds like many adamantane derivatives researchgate.net.
For the purity assessment of 1,3-Adamantanedi(ethoxycarbonyl acetate), a dilute solution of the sample is injected into the GC, where it is vaporized. The components of the sample are then separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, and a mass spectrum is recorded. The retention time from the GC provides a characteristic identifier for the compound, while the mass spectrum allows for its positive identification. The peak area of the main compound relative to the total peak area of all components in the chromatogram provides a quantitative measure of its purity.
GC-MS is also an excellent tool for the analysis of volatile impurities that may be present from the synthesis or purification process, such as residual solvents.
Table 4: Typical GC-MS Parameters for the Analysis of Adamantane Derivatives
| Parameter | Typical Setting |
| Gas Chromatograph | |
| Column | HP-5ms (or equivalent) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 300 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-500 amu |
| Ion Source Temperature | 230 °C |
Note: These parameters are provided as a general guideline and may require optimization for the specific analysis of 1,3-Adamantanedi(ethoxycarbonyl acetate).
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, quantification, and purity assessment of non-volatile and thermally labile compounds. In the context of 1,3-Adamantanedi(ethoxycarbonyl acetate), reversed-phase HPLC (RP-HPLC) is a particularly effective methodology. This approach allows for the precise determination of the compound's purity and the quantification of its concentration in various samples.
The separation mechanism in RP-HPLC is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically octadecyl- or octyl-bonded silica) and a polar mobile phase. For adamantane derivatives, C18-modified columns have demonstrated high selectivity, proving suitable for both purification control and quantitative identification. researchgate.net The retention of these compounds is influenced by the nature, number, and positions of their substituents. researchgate.net
A typical RP-HPLC method for the analysis of 1,3-Adamantanedi(ethoxycarbonyl acetate) would involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. The use of a gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of the target compound from both more polar and less polar impurities. Detection is commonly achieved using an ultraviolet (UV) detector, as the ester functional groups exhibit some UV absorbance.
The quantification of 1,3-Adamantanedi(ethoxycarbonyl acetate) is performed by creating a calibration curve from the analysis of standard solutions of known concentrations. The peak area of the analyte in a sample is then compared to this calibration curve to determine its concentration. The purity of the compound is assessed by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.
Table 1: Illustrative HPLC Method Parameters and Purity Assessment for 1,3-Adamantanedi(ethoxycarbonyl acetate)
| Parameter | Condition |
| Stationary Phase | C18 (Octadecyl-silica), 5 µm particle size |
| Column Dimensions | 4.6 x 250 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 70% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 210 nm |
| Injection Volume | 10 µL |
| Retention Time | 12.5 min |
| Peak Area | 2,500,000 |
| Total Peak Area | 2,550,000 |
| Calculated Purity | 98.0% |
Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixture Analysis
For the comprehensive analysis of complex mixtures containing 1,3-Adamantanedi(ethoxycarbonyl acetate) and other structurally related adamantane derivatives, two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation capabilities compared to conventional one-dimensional GC. leco.com This powerful technique employs two columns with different stationary phase selectivities connected by a modulator, providing a much higher peak capacity and improved resolution. leco.comchromatographyonline.com
In a GCxGC system, the effluent from the first-dimension column is continuously collected and then periodically injected as sharp pulses onto the second-dimension column. chemistry-matters.com This results in a structured two-dimensional chromatogram, often visualized as a contour plot, where compounds are separated based on two independent properties (e.g., boiling point on the first dimension and polarity on the second). This structured separation is highly beneficial for identifying classes of compounds within a complex sample. azom.com
The analysis of a synthetic mixture containing 1,3-Adamantanedi(ethoxycarbonyl acetate) by GCxGC would typically involve a nonpolar stationary phase in the first dimension to separate compounds based on their volatility and a more polar stationary phase in the second dimension to separate them based on their polarity. This setup allows for the effective separation of the target compound from potential impurities, isomers, and byproducts that may co-elute in a one-dimensional GC analysis. The enhanced sensitivity of GCxGC is also an advantage for detecting trace-level components in the mixture. leco.com
The identification of individual compounds in a GCxGC chromatogram is often facilitated by coupling the system to a mass spectrometer (MS), particularly a time-of-flight mass spectrometer (TOF-MS), which provides rapid data acquisition rates necessary for the fast-eluting peaks from the second-dimension column. The resulting mass spectra, combined with the two-dimensional retention data, provide a high degree of confidence in compound identification.
Table 2: Representative GCxGC System Parameters and Separation Data for a Complex Adamantane Mixture
| Parameter | Condition |
| First Dimension Column (¹D) | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., nonpolar phase) |
| Second Dimension Column (²D) | 2 m x 0.10 mm ID, 0.10 µm film thickness (e.g., polar phase) |
| Carrier Gas | Helium |
| Oven Temperature Program | 50 °C (hold 2 min), ramp to 300 °C at 5 °C/min, hold 10 min |
| Modulation Period | 6 s |
| Detector | Time-of-Flight Mass Spectrometer (TOF-MS) |
| ¹D Retention Time | 25.8 min |
| ²D Retention Time | 3.2 s |
| Peak Capacity (¹D x ²D) | ~2000 |
Computational and Theoretical Investigations of 1,3 Adamantanedi Ethoxycarbonyl Acetate Systems
Quantum Chemical Calculations and Density Functional Theory (DFT)
Quantum chemical calculations, especially those employing density functional theory (DFT), are fundamental tools for investigating the properties of adamantane-based compounds. DFT methods provide a balance between computational cost and accuracy, making them well-suited for studying the electronic characteristics and geometries of relatively large molecules like 1,3-Adamantanedi(ethoxycarbonyl acetate).
DFT calculations can elucidate the electronic landscape of 1,3-Adamantanedi(ethoxycarbonyl acetate). By solving approximations of the Schrödinger equation, these methods yield information about the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.
Table 1: Predicted Electronic Properties of Adamantane (B196018) Derivatives from DFT Studies
| Property | Description | Predicted Influence on 1,3-Adamantanedi(ethoxycarbonyl acetate) |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Expected to be relatively low due to the inductive effect of the ester groups. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Influenced by the carbonyl groups, providing sites for nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | A larger gap would suggest higher kinetic stability. |
| Dipole Moment | Measure of the net molecular polarity. | Expected to have a non-zero dipole moment due to the polar ester groups. |
| Electrostatic Potential Map | Visual representation of charge distribution. | Would likely show negative potential around the oxygen atoms of the ester groups. |
Note: This table is predictive and based on general principles and data from related adamantane compounds.
The rigid adamantane core significantly restricts the conformational freedom of the molecule. However, the ethoxycarbonyl acetate (B1210297) side chains possess rotatable bonds, leading to various possible conformations. Conformational analysis using DFT can identify the most stable arrangements of these side chains and the energy barriers between different conformers.
For 1,3-disubstituted adamantanes, the substituents can adopt different orientations relative to the adamantane cage. The steric and electronic interactions between the two ethoxycarbonyl acetate groups, as well as their interactions with the adamantane framework, will determine the preferred geometry. The principles of conformational analysis for 1,3-disubstituted cyclohexanes can be partially applied here, where substituents generally favor positions that minimize steric hindrance. youtube.comlibretexts.org In the case of 1,3-Adamantanedi(ethoxycarbonyl acetate), the bulky side chains will likely orient themselves to minimize steric clash, leading to a limited number of low-energy conformers.
Computational studies on substituted adamantyl esters have shown that the adamantyl frame is largely preserved, with C-C-C angles close to the ideal 109.5°. uva.es The primary conformational flexibility would arise from the rotation around the C-O and C-C bonds of the ethoxycarbonyl acetate groups. An energy landscape map could be generated by systematically rotating these bonds and calculating the corresponding energy, revealing the global and local energy minima.
Molecular Dynamics (MD) Simulations and Molecular Modeling
While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing insights into conformational changes, molecular interactions, and behavior in different environments.
MD simulations can model how 1,3-Adamantanedi(ethoxycarbonyl acetate) interacts with solvent molecules or with other molecules in a crystalline state. In solution, the simulations would show the formation of a solvation shell around the molecule and how the solvent affects its conformational preferences. The lipophilic adamantane core and the more polar ester groups would interact differently with various solvents. nih.gov
In the solid state, MD can be used to study packing arrangements and intermolecular interactions within a crystal lattice. Studies on other 1,3-disubstituted adamantanes have investigated their polymorphic behavior and the formation of plastic crystalline phases, where molecules exhibit orientational disorder. upc.eduresearchgate.net MD simulations could predict whether 1,3-Adamantanedi(ethoxycarbonyl acetate) is likely to form such phases.
Over the course of an MD simulation, the molecule can explore different regions of its conformational space. By analyzing the simulation trajectory, one can observe transitions between different low-energy conformers identified through DFT calculations. This provides information on the flexibility of the ethoxycarbonyl acetate side chains and the timescales of their motions. Such simulations have been performed on other adamantane-containing compounds to understand their dynamic properties. researchgate.net The rigid adamantane cage is expected to remain largely static, while the side chains exhibit significant fluctuations.
Prediction of Physicochemical Attributes relevant to Chemical Behavior
Computational methods can also be used to predict a range of physicochemical properties that are important for understanding the chemical behavior of 1,3-Adamantanedi(ethoxycarbonyl acetate). These properties are often derived from the electronic structure and molecular geometry.
Descriptors for adamantane and its derivatives have been used to estimate a wide range of physicochemical and environmental properties. researchgate.net For 1,3-Adamantanedi(ethoxycarbonyl acetate), key predicted properties would include:
Solubility: The presence of the large, nonpolar adamantane core suggests low solubility in water, while the polar ester groups would enhance solubility in organic solvents. wikipedia.org
LogP (Octanol-Water Partition Coefficient): This value, which can be estimated computationally, would quantify the molecule's lipophilicity. The adamantane moiety contributes significantly to a high LogP value. nih.gov
Polarizability: This property describes how the electron cloud of the molecule is distorted by an external electric field and can be calculated from its electronic structure.
Thermodynamic Properties: Enthalpies of formation, sublimation, and vaporization can be estimated using high-level computational methods, providing insight into the molecule's stability and phase behavior. researchgate.net
Table 2: Predicted Physicochemical Attributes of 1,3-Adamantanedi(ethoxycarbonyl acetate)
| Attribute | Predicted Value/Characteristic | Relevance to Chemical Behavior |
| Molecular Weight | 368.44 g/mol | Influences physical properties like boiling point and diffusion. |
| LogP | Predicted to be high | Indicates high lipophilicity, affecting solubility and biological interactions. nih.gov |
| Aqueous Solubility | Predicted to be low | Limits its applications in aqueous media without co-solvents. wikipedia.org |
| Polar Surface Area | Moderate | The ester groups contribute to polarity, influencing intermolecular interactions. |
| Refractive Index | Similar to other adamantane esters | A fundamental optical property. |
Note: The values in this table are estimations based on the molecular structure and data for analogous compounds.
Solvation Effects and Intermolecular Forces
The interaction of a solute with a solvent is a critical factor influencing solubility, stability, and reactivity. For adamantane derivatives, the bulky, rigid, and lipophilic adamantane cage is the primary driver of intermolecular interactions, which are typically dominated by van der Waals forces, specifically London dispersion forces. wikipedia.orglibretexts.org The functional groups attached to the cage, however, introduce more specific interactions.
In 1,3-Adamantanedi(ethoxycarbonyl acetate), the presence of four ester carbonyl groups (C=O) and two ether-like oxygen atoms within the ethoxycarbonyl acetate moieties introduces significant polarity. These groups are capable of participating in dipole-dipole interactions and acting as hydrogen bond acceptors. libretexts.orgresearchgate.net Consequently, the molecule's solubility and the nature of its intermolecular forces are highly dependent on the surrounding medium.
The primary intermolecular forces at play for 1,3-Adamantanedi(ethoxycarbonyl acetate) would be:
Dispersion Forces: Arising from the large, nonpolar surface area of the adamantane core. wikipedia.org
Dipole-Dipole Interactions: Originating from the polar ester groups.
Hydrogen Bonding: The carbonyl oxygen atoms can act as acceptors for hydrogen bonds from protic solvents or other suitable donor molecules. nih.gov
The interplay between the lipophilic adamantane cage and the polar ester side chains suggests an amphiphilic character, which would strongly influence its aggregation and interaction with other molecules.
Table 1: Representative Solvation Enthalpy Data for Adamantane Derivatives in Various Solvents This table presents data for related adamantane compounds to illustrate typical solvent effects, as direct data for 1,3-Adamantanedi(ethoxycarbonyl acetate) is not available.
| Compound | Solvent | Solvation Enthalpy (kJ/mol) |
| 1-Adamantanol | Cyclohexane | -28.9 |
| 1-Adamantanol | Benzene | -27.8 |
| 1-Adamantanol | Acetonitrile (B52724) | -30.6 |
| 2-Adamantanone | Cyclohexane | -31.7 |
| 2-Adamantanone | Benzene | -34.5 |
| 2-Adamantanone | Acetonitrile | -35.2 |
| 1-Bromoadamantane | Cyclohexane | -26.5 |
| 1-Bromoadamantane | Benzene | -30.0 |
| 1-Bromoadamantane | Acetonitrile | -30.7 |
Source: Adapted from computational and experimental studies on adamantane derivatives. researchgate.net
Molecular Electrostatic Potential Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-poor regions (positive potential), which are favorable for nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.
For 1,3-Adamantanedi(ethoxycarbonyl acetate), an MEP analysis would reveal distinct regions of differing electrostatic potential:
Negative Potential (Electron-Rich Regions): The most negative potential would be localized around the carbonyl oxygen atoms of the four ester groups. These regions are the primary sites for interactions with electrophiles and for acting as hydrogen bond acceptors. researchgate.net
Positive Potential (Electron-Poor Regions): The hydrogen atoms on the adamantane cage would exhibit a slightly positive potential. The most positive regions, however, would likely be associated with the carbonyl carbons and the carbons of the adamantane cage bonded to the oxygen atoms, due to the electron-withdrawing effect of the ester groups.
This charge distribution profile is crucial for understanding the molecule's non-covalent interaction patterns, such as its ability to bind to specific receptor sites or self-assemble into larger supramolecular structures. The distinct negative potentials on the oxygen atoms make them key interaction points, guiding the molecule's orientation when approaching other polar species.
Table 2: Predicted Molecular Electrostatic Potential (MEP) Characteristics for 1,3-Adamantanedi(ethoxycarbonyl acetate) This table is a theoretical prediction based on the functional groups of the molecule, as specific computational results are not publicly available.
| Molecular Region | Predicted MEP Value | Chemical Significance |
| Carbonyl Oxygen Atoms (C=O) | Highly Negative | Site for electrophilic attack; Hydrogen bond acceptor |
| Adamantane Cage (C-H bonds) | Near-Neutral to Slightly Positive | Nonpolar interactions; van der Waals forces |
| Carbonyl Carbon Atoms (C=O) | Positive | Site for nucleophilic attack |
| Methylene (B1212753)/Methine Carbons of Cage | Near-Neutral | Lipophilic character |
Applications of 1,3 Adamantanedi Ethoxycarbonyl Acetate and Adamantane Ester Derivatives in Advanced Materials and Chemical Technologies
Polymer Science and Engineering
The incorporation of the bulky and rigid adamantane (B196018) cage into polymer backbones has been a successful strategy for developing high-performance polymers with superior thermal and mechanical properties. 1,3-Adamantanedi(ethoxycarbonyl acetate), as a difunctional monomer, is a prime candidate for the synthesis of such advanced polymers, particularly polyesters and polyurethanes.
Utilization as Monomers for High-Performance Polymers
1,3-Adamantanedi(ethoxycarbonyl acetate) can serve as a monomer in polycondensation reactions. Following hydrolysis of the ethoxycarbonyl acetate (B1210297) groups to yield the corresponding 1,3-adamantanedicarboxylic acid or transesterification to 1,3-adamantanediol (B44800), this bifunctional adamantane derivative can be reacted with various co-monomers. For instance, the diacid derivative can be polymerized with a variety of diols to produce adamantane-containing polyesters, while the diol can be reacted with diisocyanates to form polyurethanes. nih.gov
The synthesis of high-performance polymers such as polyimides from adamantane-based diamines has been extensively reported, demonstrating the versatility of the adamantane scaffold in polymerization. rsc.org These polymers exhibit exceptional thermal stability and high glass transition temperatures. Similarly, polyesters and polyamides incorporating the adamantane moiety have been developed, showing enhanced properties compared to their non-adamantane-containing counterparts. nih.govresearchgate.net
The general synthetic route for producing polyesters from adamantane derivatives involves a two-stage melt polycondensation method. This process typically utilizes a diacid (or its ester derivative) and a diol in the presence of a catalyst. The resulting polymers often exhibit an amorphous nature due to the bulky adamantane unit, which disrupts chain packing and reduces crystallinity. nih.gov This characteristic can be advantageous in applications requiring optical clarity and solubility in organic solvents.
Influence of Adamantane Moiety on Polymer Thermomechanical Properties
The introduction of the adamantane moiety into a polymer chain has a profound and predictable effect on its thermomechanical properties. The rigid and bulky nature of the adamantane cage structure significantly restricts the segmental motion of the polymer chains. usm.edu This restriction leads to a marked increase in the glass transition temperature (Tg) of the resulting polymer. rsc.orgusm.edu For example, adamantane-containing polyimides have been shown to exhibit significantly high glass transition temperatures, in some cases ranging from 285–440 °C. rsc.org Similarly, the incorporation of 1,3-adamantanediol into polyurethanes has been demonstrated to enhance the glass-transition temperature. nih.gov
The thermal stability of polymers is also substantially improved by the presence of the adamantane core. Adamantane itself is a thermally stable hydrocarbon, and this stability is imparted to the polymers derived from it. Thermogravimetric analysis (TGA) of adamantane-containing polymers consistently shows high decomposition temperatures, often exceeding 400°C or 500°C. researchgate.net
| Property | Influence of Adamantane Moiety | Typical Values for Adamantane-Containing Polymers |
| Glass Transition Temperature (Tg) | Significant Increase | 285–440 °C (Polyimides) |
| Thermal Stability | Enhanced | Decomposition temperatures often > 400-500 °C |
| Solubility | Often Improved | Soluble in common organic solvents |
| Crystallinity | Generally Decreased | Amorphous or semi-crystalline |
| Mechanical Strength | Increased Tensile Strength and Modulus | Varies with polymer type |
Supramolecular Chemistry and Host-Guest Systems
The well-defined size, shape, and hydrophobicity of the adamantane cage make it an ideal guest molecule in the field of supramolecular chemistry. Adamantane ester derivatives can be readily incorporated into larger molecular structures to facilitate the design and synthesis of complex supramolecular architectures through non-covalent interactions.
Design and Synthesis of Supramolecular Architectures
Adamantane derivatives are frequently used as building blocks for the construction of supramolecular assemblies. The tetrahedral geometry of the adamantane core can be exploited to create three-dimensional structures. For instance, adamantane-1,3,5,7-tetracarboxylic acid has been used in attempts to create diamondoid networks through hydrogen bonding. While complex structures can arise, the principle of using the adamantane scaffold to direct the assembly of molecules is well-established.
The synthesis of adamantane-appended structures, such as dendrimers and macrocycles, allows for the creation of hosts or guests with multiple binding sites. These can then be used to form intricate, self-assembled systems. The ester functionalities in molecules like 1,3-Adamantanedi(ethoxycarbonyl acetate) can be hydrolyzed to carboxylic acids, which can then participate in hydrogen bonding or coordination with metal ions to form metal-organic frameworks (MOFs) or other coordination polymers.
Catalysis and Ligand Design
The steric bulk of the adamantane group has been strategically employed in the design of ligands for organometallic catalysis. While direct catalytic applications of 1,3-Adamantanedi(ethoxycarbonyl acetate) are not widely reported, the principles of using adamantane derivatives in ligand synthesis are well-established and provide a framework for its potential use.
The primary role of the adamantane moiety in ligand design is to create a sterically hindered environment around the metal center. This steric bulk can have several beneficial effects on the catalytic cycle, including:
Promoting reductive elimination: The steric pressure exerted by the bulky adamantyl groups can facilitate the final step of many cross-coupling reactions, leading to faster catalyst turnover.
Stabilizing low-coordinate metal centers: The large size of adamantyl-containing ligands can prevent the coordination of multiple ligands to the metal, thereby stabilizing highly reactive, low-coordinate species that are often key intermediates in catalytic cycles.
Enhancing catalyst longevity: The steric shielding provided by the adamantane cage can protect the metal center from deactivating side reactions.
Adamantyl-containing phosphine (B1218219) ligands, in particular, have demonstrated significant success in a variety of cross-coupling reactions. The ester functionalities of 1,3-Adamantanedi(ethoxycarbonyl acetate) could potentially be modified to incorporate phosphine groups, thereby creating novel bidentate ligands. The 1,3-disposition of the functional groups on the rigid adamantane scaffold would create a well-defined bite angle, which is a critical parameter in determining the outcome of many catalytic reactions.
Furthermore, adamantane derivatives containing carboxylate groups have been incorporated into N-heterocyclic carbene (NHC) ligands. nih.gov These bidentate ligands can chelate to a metal center through both the carbene carbon and a carboxylate oxygen. The adamantane moiety in such ligands can also be used for supramolecular immobilization of the catalyst onto a solid support, facilitating catalyst recovery and reuse. nih.gov Given that 1,3-Adamantanedi(ethoxycarbonyl acetate) can be readily converted to the corresponding dicarboxylic acid, its potential for use in the synthesis of such advanced ligands is significant.
Application in Transition Metal-Free Catalysis
While the direct application of 1,3-Adamantanedi(ethoxycarbonyl acetate) in transition metal-free catalysis is not extensively documented, the adamantane scaffold itself has been successfully employed in this area. A notable example is the use of adamantane as a saturated, rigid backbone for frustrated Lewis pairs (FLPs) in the metal-free catalytic reduction of carbon dioxide (CO₂) to methanol. nih.gov In this context, the adamantane framework serves to hold a Lewis acidic borane (B79455) and a Lewis basic phosphine in close proximity but prevents their quenching, allowing for the activation of small molecules like CO₂. nih.gov
The rationale for using the adamantane scaffold in FLPs lies in its ability to provide a pre-organized and sterically constrained environment. This rigidity is crucial for maintaining the "frustrated" state of the Lewis acid and base, which is essential for their catalytic activity. nih.gov Studies have shown that adamantyl-derived FLPs exhibit enhanced Lewis character and can lower the activation barriers for key steps in the CO₂ reduction process compared to unsaturated phenylene-based FLPs. nih.gov This suggests a promising role for the adamantane framework in the design of novel metal-free catalysts.
While research has focused on phosphine-borane FLPs, the principles of using the adamantane scaffold to create sterically confined active sites could potentially be extended to systems incorporating ester functionalities. The ethoxycarbonyl acetate groups in 1,3-Adamantanedi(ethoxycarbonyl acetate) could be envisioned to play a role in modulating the solubility and electronic properties of such catalysts, although specific research in this area is yet to be reported. The development of recyclable, metal-free catalysts is a significant goal in green chemistry, and the inherent stability of the adamantane core makes it an attractive platform for further investigation. thechemicalengineer.com
Steric and Electronic Effects of the Adamantane Core in Catalytic Systems
The adamantane moiety is a cornerstone in catalyst design, primarily due to its desirable properties such as inertness of the hydrocarbon core, rigidity, and significant steric bulk. researchgate.netuq.edu.au These features make it an ideal building block for creating well-defined catalytic environments. researchgate.net
Steric Effects: The most prominent feature of the adamantane core in catalysis is its steric hindrance. The bulky and rigid nature of the adamantyl group can be leveraged to create sterically demanding environments around a catalytic center. This can influence the selectivity of a reaction by dictating the approach of substrates to the active site. For instance, in enantioselective catalysis, the steric bulk of adamantane-containing ligands can effectively block certain reaction pathways, leading to a preference for the formation of one enantiomer over the other. rsc.org The Schreiner group, for example, has developed adamantyl-backboned peptides that act as effective catalysts for the kinetic resolution and desymmetrization of diols, with chemo- and enantioselectivities that rival enzymatic systems. uq.edu.au
Electronic Effects: The adamantane cage is not merely a passive steric component; it also exerts electronic effects. The σ-electron-donating nature of the adamantyl group can influence the electron density at a catalytic center, thereby modifying its reactivity. researchgate.net While the hydrocarbon cage itself is generally considered to have low reactivity, its electronic properties can be tuned. For example, theoretical studies have shown that encapsulating small particles within the adamantane cage can significantly alter its HOMO-LUMO gap and other electronic properties. jocpr.com Furthermore, the introduction of functional groups, such as the ethoxycarbonyl acetate moieties in 1,3-Adamantanedi(ethoxycarbonyl acetate), would further modulate the electronic landscape of the molecule. These ester groups are electron-withdrawing and could influence the Lewis acidity or basicity of adjacent catalytic sites. The interplay between the steric bulk of the adamantane core and the electronic effects of its substituents is a key consideration in the design of highly selective and efficient catalysts. nih.gov
Role as Advanced Synthetic Building Blocks and Intermediates
The rigid, three-dimensional structure of adamantane and its derivatives makes them highly valuable as building blocks in organic synthesis. Their well-defined geometry allows for the precise spatial arrangement of functional groups, leading to the construction of complex molecular architectures with specific properties.
Precursors for Multi-functionalized Adamantane Scaffolds
1,3-Adamantanedi(ethoxycarbonyl acetate) is conceptually derived from 1,3-adamantanediol, a key starting material for the synthesis of various multi-functionalized adamantane scaffolds. acs.org The diol itself can be prepared through several synthetic routes, and its hydroxyl groups provide convenient handles for further functionalization. acs.org By converting the hydroxyl groups into ethoxycarbonyl acetate esters, the reactivity and solubility of the adamantane core are modified, opening up new avenues for constructing more complex structures.
The four bridgehead positions of the adamantane cage offer a unique platform for creating tetravalent scaffolds with a defined tetrahedral geometry. researchgate.net These scaffolds have found applications in medicinal and materials chemistry. For instance, they can be used to present multiple copies of a bioactive molecule in a specific spatial arrangement, leading to enhanced binding affinity and biological activity. researchgate.net The synthesis of such multi-functionalized adamantanes often involves a step-wise functionalization strategy, where a precursor like 1,3-adamantanediol or its derivatives is sequentially modified to introduce different functional groups at the bridgehead positions. researchgate.net The ethoxycarbonyl acetate groups in 1,3-Adamantanedi(ethoxycarbonyl acetate) could potentially be hydrolyzed back to the diol or transformed into other functional groups, making it a versatile intermediate in the synthesis of these complex scaffolds.
Intermediates in Fine Organic Synthesis
Adamantane derivatives are frequently used as intermediates in fine organic synthesis due to the unique properties they impart to the target molecules. The introduction of an adamantyl group can enhance the lipophilicity, thermal stability, and metabolic resistance of a compound. mdpi.com In the context of medicinal chemistry, for example, the adamantane moiety is often incorporated into drug candidates to improve their pharmacokinetic properties. nih.gov
While specific examples of 1,3-Adamantanedi(ethoxycarbonyl acetate) as an intermediate in fine organic synthesis are not widely reported, its structural features suggest its potential utility. The ester functionalities can be readily transformed into other chemical groups, such as carboxylic acids, amides, or other esters, through standard synthetic methodologies. This allows for the incorporation of the adamantane core into a wide range of molecular targets. Furthermore, the diester nature of the molecule provides two points of attachment for building larger, more complex structures. The inherent stability of the adamantane cage ensures that this central scaffold remains intact throughout multi-step synthetic sequences.
Contributions to Specialized Industrial Formulations
The exceptional thermal and oxidative stability of the adamantane core has led to the investigation of its derivatives in demanding industrial applications, particularly in the formulation of high-performance lubricants.
Components in Thermally Stable Lubricating Oils
There is a growing demand for lubricating oils that can perform reliably at high temperatures, especially in applications such as jet turbine engines. timeshighereducation.com Conventional lubricants can break down under extreme thermal stress, leading to the formation of deposits and a loss of lubricating properties. timeshighereducation.com Adamantane-containing esters have emerged as promising candidates for high-temperature lubricant applications due to their superior thermal and thermo-oxidative stability. timeshighereducation.comresearchgate.net
The rigid and strain-free structure of the adamantane cage contributes to its high thermal stability. timeshighereducation.com When incorporated into ester molecules, this stability is transferred to the resulting lubricant. Studies have shown that adamantane-containing esters, particularly those derived from polycarboxylic acids or polyols of the adamantane series, can operate for extended periods at temperatures exceeding 200°C. researchgate.net In some cases, these lubricants can provide long-term performance at temperatures above 240°C, a significant improvement over many currently used oils. timeshighereducation.com
The properties of adamantane-based lubricating oils can be tailored by varying the number and nature of the ester substituents. This allows for the formulation of lubricants with specific viscosity-temperature characteristics to meet the requirements of different types of equipment, without compromising their high level of thermo-oxidative stability. researchgate.net Diesters of adamantane dicarboxylic acids have been shown to be particularly effective as components of base stocks for industrial synthetic oils, demonstrating their potential to replace less stable components like sebacic acid diesters. researchgate.net The high flash point and low volatility of polyol esters in general also contribute to their suitability for high-temperature applications. zslubes.com
Below is a table summarizing the key properties of adamantane-based esters in comparison to conventional lubricant base stocks, highlighting their advantages for high-temperature applications.
| Property | Adamantane-Based Esters | Conventional Synthetic Esters (e.g., Sebacic Acid Diesters) |
| Thermal Stability | Exceptionally high, stable at temperatures > 240°C timeshighereducation.com | Good, but generally lower than adamantane esters |
| Thermo-oxidative Stability | High resistance to oxidation researchgate.net | Prone to oxidation at elevated temperatures |
| Viscosity-Temperature Characteristics | Can be tailored by modifying ester substituents researchgate.net | Good, but may require viscosity index improvers |
| Volatility | Generally low | Varies depending on the specific ester |
| Pour Point | Can be formulated to have low pour points | Generally good low-temperature properties |
This table provides a generalized comparison based on available literature. Specific properties can vary depending on the exact molecular structure.
Intermediates for Optical Materials
The rigid and bulky cage-like structure of the adamantane moiety makes it a valuable building block in the synthesis of advanced optical materials. Adamantane derivatives, including esters like 1,3-Adamantanedi(ethoxycarbonyl acetate), are utilized as intermediates to impart desirable properties such as high refractive index, improved thermal stability, and low birefringence to polymers. These characteristics are crucial for applications in lenses, optical films, and coatings.
The incorporation of the adamantane cage into a polymer matrix increases the free volume and reduces the density of the material. This structural feature is key to achieving a high refractive index, as it allows for a greater concentration of highly polarizable groups per unit volume. Furthermore, the saturated, non-aromatic nature of the adamantane structure contributes to excellent transparency in the visible and ultraviolet regions of the electromagnetic spectrum.
Research in this area often focuses on the synthesis of (meth)acrylate monomers containing adamantane ester groups. These monomers can be readily polymerized to produce polymers with tailored optical and thermal properties. The specific ester groups attached to the adamantane core can be modified to fine-tune the final properties of the material.
While specific research data on 1,3-Adamantanedi(ethoxycarbonyl acetate) as an intermediate for optical materials is not widely available in public literature, the principles of its use can be inferred from studies on structurally similar adamantane ester derivatives. The two ethoxycarbonyl acetate groups in 1,3-Adamantanedi(ethoxycarbonyl acetate) offer reactive sites for further chemical modification or for direct incorporation into a polymer backbone.
The following table summarizes the key properties that adamantane ester derivatives, in general, impart to optical polymers, and by extension, the expected contributions of 1,3-Adamantanedi(ethoxycarbonyl acetate).
| Property Enhanced by Adamantane Moiety | Effect on Optical Material |
| High Refractive Index | Allows for the fabrication of thinner and lighter optical components. |
| Low Birefringence | Reduces distortion of light passing through the material, crucial for display and lens applications. |
| High Thermal Stability | Enables the material to withstand higher processing and operating temperatures without degradation. |
| Good Transparency | Ensures high light transmittance and clarity in the final optical product. |
| Low Water Absorption | Maintains stable optical properties in varying humidity conditions. |
Detailed research findings on related adamantane-containing polymers demonstrate their potential. For instance, poly(meth)acrylates with pendant adamantyl ester groups have been shown to exhibit significantly higher glass transition temperatures (Tg) and refractive indices compared to their non-adamantane-containing counterparts.
For example, a study on poly(1-adamantyl methacrylate) (PADMA) and its copolymers with methyl methacrylate (B99206) (MMA) revealed the following properties:
| Polymer | Glass Transition Temperature (Tg) | Refractive Index (nD) at 589 nm |
| Poly(methyl methacrylate) (PMMA) | ~105 °C | 1.490 |
| Poly(1-adamantyl methacrylate) (PADMA) | >250 °C | 1.525 |
These findings underscore the significant impact of incorporating an adamantane ester into a polymer backbone for the development of high-performance optical materials. The bifunctional nature of 1,3-Adamantanedi(ethoxycarbonyl acetate) suggests its potential use as a crosslinking agent or as a monomer to create linear polymers with two adamantane units per repeating segment, which could further enhance the aforementioned properties.
Future Research Directions and Unexplored Avenues
Development of Novel Green Synthetic Routes
Currently, established and optimized synthetic protocols specifically for 1,3-Adamantanedi(ethoxycarbonyl acetate) are not widely reported. Future research should prioritize the development of environmentally benign and efficient synthetic methodologies. Key areas of focus would include:
Catalytic Approaches: Investigating the use of heterogeneous or homogeneous catalysts to promote the esterification of 1,3-adamantanediol (B44800) with ethyl acetoacetate (B1235776) or a related precursor. This could lead to higher yields, reduced reaction times, and easier purification compared to traditional stoichiometric methods.
Solvent Selection: Exploring the use of green solvents, such as ionic liquids or supercritical fluids, to replace conventional volatile organic compounds (VOCs).
Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste.
A comparative analysis of potential green synthetic routes is presented in the table below.
| Synthetic Route | Potential Advantages | Potential Challenges |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, potential for improved yields. | Scale-up limitations, potential for localized overheating. |
| Flow Chemistry | Precise control over reaction parameters, enhanced safety, ease of scalability. | Initial setup costs, potential for clogging with solid byproducts. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and cost, substrate specificity. |
Exploration of Advanced Supramolecular Assemblies
The rigid adamantane (B196018) core is a well-known building block in supramolecular chemistry, capable of forming host-guest complexes and self-assembling into ordered structures. The ethoxycarbonyl acetate (B1210297) side chains of 1,3-Adamantanedi(ethoxycarbonyl acetate) introduce functionalities that could participate in hydrogen bonding and other non-covalent interactions. Future research in this area should investigate:
Host-Guest Chemistry: The potential for the adamantane cage to act as a guest within cyclodextrins, calixarenes, or other macrocyclic hosts. The nature of the side chains could influence the binding affinity and selectivity.
Self-Assembly: The ability of 1,3-Adamantanedi(ethoxycarbonyl acetate) to self-assemble into higher-order structures such as films, gels, or liquid crystals. The interplay between the van der Waals interactions of the adamantane cages and the polar interactions of the ester groups will be a critical factor.
Integration into Emerging Smart Material Technologies
Adamantane-containing polymers often exhibit enhanced thermal stability and mechanical properties. The unique structure of 1,3-Adamantanedi(ethoxycarbonyl acetate) makes it a promising candidate for incorporation into advanced materials. Unexplored avenues include:
Polymer Additives: Its potential use as an additive to improve the thermal and mechanical properties of commodity polymers.
Monomer for Specialty Polymers: Its use as a monomer in the synthesis of polyesters or polyamides with tailored properties for applications in high-performance coatings, adhesives, or composites.
Computational Design and Predictive Modeling for New Adamantane Derivatives
Given the lack of experimental data, computational modeling presents a powerful tool for predicting the properties and reactivity of 1,3-Adamantanedi(ethoxycarbonyl acetate). researchgate.netmdpi.comtandfonline.comnih.govresearchgate.net Future computational studies should focus on:
Conformational Analysis: Determining the preferred three-dimensional structure and the rotational barriers of the ethoxycarbonyl acetate side chains.
Electronic Properties: Calculating the molecular orbital energies, electrostatic potential, and other electronic descriptors to predict its reactivity and potential for intermolecular interactions.
Spectroscopic Prediction: Simulating its expected NMR, IR, and Raman spectra to aid in its future experimental characterization.
Predictive modeling can also guide the design of new adamantane derivatives with optimized properties for specific applications. By systematically modifying the side chains, computational screening can identify promising candidates for synthesis and experimental validation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1,3-Adamantanedi(ethoxycarbonyl acetate), and how do reaction conditions influence yield?
- Methodology : Acylation of adamantane diols or diacids with ethoxycarbonyl acetyl chloride is a common approach. Catalysts like 4-dialkylaminopyridines (e.g., DMAP) enhance acylation efficiency by activating primary alcohols selectively, as demonstrated in acetylations of structurally related adamantane derivatives . Reaction temperature (20–25°C) and anhydrous conditions are critical to avoid hydrolysis of the ethoxycarbonyl group. Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended for isolating high-purity products (>98%) .
Q. How can researchers validate the purity and structural integrity of 1,3-Adamantanedi(ethoxycarbonyl acetate)?
- Methodology : Use a combination of analytical techniques:
- Titration : Assess carboxylic acid content (if intermediates are present) using acid-base titration .
- HPLC/GC : Quantify purity (>98%) with GC-FID or HPLC-UV, referencing retention times against standards .
- Spectroscopy : Confirm structure via -NMR (e.g., adamantane proton signals at δ 1.6–2.1 ppm) and IR (C=O stretching at ~1740 cm) .
- Melting Point : Compare observed mp (e.g., 234–237°C for 1,3-Adamantanediacetic acid) with literature values .
Q. What safety protocols are essential for handling 1,3-Adamantanedi(ethoxycarbonyl acetate) in the laboratory?
- Methodology :
- Ventilation : Use local exhaust ventilation to minimize inhalation of dust or vapors .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid contact with oxidizing agents (e.g., peroxides) to prevent decomposition .
- Storage : Store in sealed containers at 2–8°C in a dry environment to prevent hydrolysis .
Advanced Research Questions
Q. How do steric and electronic effects of the adamantane core influence the reactivity of 1,3-Adamantanedi(ethoxycarbonyl acetate) in esterification or transesterification reactions?
- Methodology : The rigid adamantane backbone imposes steric hindrance, slowing nucleophilic attacks at the ethoxycarbonyl group. Computational modeling (e.g., DFT) can map electron density around the carbonyl groups to predict reactivity. Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles like amines or alcohols) is recommended .
Q. What strategies resolve contradictions in reported melting points for adamantane derivatives (e.g., 169–171°C vs. 234–237°C)?
- Methodology : Discrepancies may arise from polymorphic forms or residual solvents. Perform:
- Thermogravimetric Analysis (TGA) : Check for solvent loss during heating.
- DSC : Identify polymorph transitions.
- Recrystallization Optimization : Test solvents (e.g., ethanol vs. DMF) to isolate stable crystalline forms .
Q. Can 1,3-Adamantanedi(ethoxycarbonyl acetate) serve as a monomer in controlled polymerization systems (e.g., RAFT/MADIX)?
- Methodology : The ethoxycarbonyl group can act as a chain-transfer agent (CTA) in vinyl acetate polymerization. Design experiments with hydrophobic initiators (e.g., AIBN) and monitor kinetics via -NMR to assess living polymerization characteristics. Note that the R-group in CTAs (e.g., methyl ethoxycarbonyl vs. cyanoisopropyl) critically impacts control over molecular weight distribution .
Q. How does the stereochemistry of adamantane derivatives affect their biological activity or supramolecular assembly?
- Methodology : Synthesize enantiomers using chiral catalysts (e.g., BINOL-based) and evaluate:
- Biological assays : Test antiviral or receptor-binding activity (e.g., dopamine receptors) .
- X-ray crystallography : Resolve crystal packing patterns influenced by adamantane symmetry .
Methodological Considerations
Q. What analytical techniques are optimal for tracking degradation products of 1,3-Adamantanedi(ethoxycarbonyl acetate) under accelerated storage conditions?
- Methodology :
- LC-MS : Identify hydrolyzed products (e.g., adamantane diacids) via mass fragmentation patterns.
- Karl Fischer Titration : Quantify moisture uptake in stored samples .
Q. How can researchers mitigate side reactions during functionalization of the ethoxycarbonyl group?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
